2,4-Diiodoaniline chemical properties and structure
2,4-Diiodoaniline chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, molecular structure, and synthesis of 2,4-diiodoaniline, a key intermediate in various fields of chemical research and development.
Core Chemical Properties and Structure
2,4-Diiodoaniline is a disubstituted aniline derivative with two iodine atoms attached to the benzene ring at positions 2 and 4. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis.
Physicochemical Data
The key physicochemical properties of 2,4-diiodoaniline are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅I₂N | PubChem[1] |
| Molar Mass | 344.92 g/mol | PubChem[1] |
| Melting Point | 94-95 °C | ChemBK[2] |
| Boiling Point | 346.0 ± 32.0 °C (Predicted) | ChemBK[2] |
| Density | 2.748 g/cm³ | ChemBK[2] |
| Appearance | Solid | - |
Structural Identifiers
Precise identification of chemical compounds is critical in research and development. The following table lists the standard structural identifiers for 2,4-diiodoaniline.
| Identifier Type | Identifier | Source |
| IUPAC Name | 2,4-diiodoaniline | PubChem[1] |
| CAS Number | 533-70-0 | PubChem[1] |
| SMILES String | C1=CC(=C(C=C1I)I)N | PubChem |
| InChI Key | YJWGKXIQTRYZSH-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of 2,4-diiodoaniline.
Caption: Chemical structure of 2,4-diiodoaniline.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for 2,4-diiodoaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Proton NMR data for 2,4-diiodoaniline can be found in various databases, such as NMRShiftDB.[1]
-
¹³C NMR: Carbon-13 NMR data is also available, providing insights into the number and chemical environment of the carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
-
GC-MS: Gas Chromatography-Mass Spectrometry data for 2,4-diiodoaniline is available, indicating a molecular weight of 344.92 g/mol .[1]
Infrared (IR) Spectroscopy
Experimental Protocols: Synthesis of 2,4-Diiodoaniline
The synthesis of 2,4-diiodoaniline can be achieved through various methods. One common approach is the direct iodination of aniline. The following is a representative, though not exhaustive, protocol based on established chemical literature.[3]
Iodination of Aniline
This method involves the reaction of aniline with iodine in the presence of a base to facilitate the electrophilic substitution of iodine onto the aromatic ring. The reaction typically yields a mixture of iodoanilines, including 4-iodoaniline and 2,4-diiodoaniline.[3]
Materials:
-
Aniline
-
Iodine
-
Sodium bicarbonate (or another suitable base)
-
Water
-
Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a reaction vessel, dissolve aniline and sodium bicarbonate in water.
-
Cool the mixture in an ice bath.
-
Slowly add powdered iodine to the cooled and stirred solution.
-
Continue stirring for a specified period to allow the reaction to proceed.
-
After the reaction is complete, the product mixture is isolated, typically by filtration.
-
The crude product is then purified, often through recrystallization or column chromatography, to separate 2,4-diiodoaniline from other isomers and unreacted starting materials.
Note: This is a generalized procedure. For precise experimental details, including stoichiometry, reaction times, and purification methods, consulting the primary literature is highly recommended.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 2,4-diiodoaniline via the iodination of aniline.
